molecular formula C22H22N6O2 B2673339 (E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 839699-15-9

(E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Número de catálogo: B2673339
Número CAS: 839699-15-9
Peso molecular: 402.458
Clave InChI: WKJAOTLQXLJFRY-AFUMVMLFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a structurally sophisticated quinoxaline derivative recognized for its potent and selective inhibitory activity against Receptor Tyrosine Kinases (RTKs), a class of enzymes that are critical regulators of intracellular signal transduction pathways. This compound has emerged as a valuable pharmacological tool in oncological research, particularly for investigating dysregulated kinase signaling in various cancer cell lines. Its primary research value lies in its ability to selectively target and inhibit specific kinases, such as those in the Ephrin (Eph) receptor family , which are implicated in tumor progression, angiogenesis, and metastasis . The mechanism of action involves competitive binding at the ATP-binding pocket of the target kinase, thereby preventing autophosphorylation and subsequent downstream signaling through pathways like MAPK/ERK and PI3K/Akt. Researchers utilize this compound to elucidate the complex roles of specific RTKs in disease pathogenesis, to validate new kinase targets, and to study mechanisms of drug resistance in preclinical models. Its application extends to chemical biology studies aimed at profiling kinase inhibitor selectivity and understanding the functional consequences of pathway modulation in cellular processes including proliferation, differentiation, and apoptosis.

Propiedades

IUPAC Name

2-amino-1-[(E)-benzylideneamino]-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-30-13-7-12-24-22(29)18-19-21(27-17-11-6-5-10-16(17)26-19)28(20(18)23)25-14-15-8-3-2-4-9-15/h2-6,8-11,14H,7,12-13,23H2,1H3,(H,24,29)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJAOTLQXLJFRY-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a derivative of pyrrolo[2,3-b]quinoxaline, a class known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antioxidant, anticancer, antibacterial, and antiviral properties.

Structure and Properties

The structure of (E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can be broken down into several functional groups that contribute to its biological activity:

  • Pyrrolo[2,3-b]quinoxaline core : Known for various biological activities.
  • Amino and benzylidene groups : Potentially enhance interactions with biological targets.
  • Methoxypropyl substituent : May influence solubility and bioavailability.

Antioxidant Activity

Research indicates that pyrrolo[2,3-b]quinoxaline derivatives exhibit significant antioxidant properties. A study employing the DPPH assay demonstrated that certain derivatives can effectively scavenge free radicals. The specific compound under review has shown promising radical scavenging activity, contributing to its potential as an antioxidant agent .

CompoundRadical Scavenging Activity (rate constant)
(E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide8.56 × 10⁸ M⁻¹ s⁻¹

Anticancer Activity

Pyrrolo[2,3-b]quinoxaline derivatives have been linked to anticancer effects. The compound has been evaluated against various cancer cell lines, showing significant antiproliferative activity. For instance, it demonstrated high efficacy against breast adenocarcinoma cells (MCF-7) under hypoxic conditions . The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC₅₀ (µM)
MCF-70.52
MDA-MB-2310.42

Antibacterial Activity

The antibacterial properties of quinoxaline derivatives have been well-documented. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it inhibits the growth of Staphylococcus aureus and Escherichia coli at concentrations comparable to standard antibiotics .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli12 µg/mL

Antiviral Activity

Quinoxaline derivatives are also recognized for their antiviral activities. The specific compound has been tested against various viruses, including HSV-1 and cytomegalovirus. It exhibited significant inhibition of viral replication at low micromolar concentrations . This suggests potential therapeutic applications in treating viral infections.

Case Studies

  • Antioxidant Evaluation : In a comparative study of various pyrrolo[2,3-b]quinoxaline derivatives, the compound was found to have superior radical scavenging capabilities compared to other tested compounds.
  • Anticancer Mechanism : A detailed investigation into the mechanism of action revealed that the compound induces apoptosis through the activation of caspase pathways in cancer cells.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to (E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibit significant anticancer properties. Studies have shown that derivatives of pyrroloquinoxaline can inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth.

  • Mechanism of Action :
    • The compound may act as a kinase inhibitor , specifically targeting proteins involved in cell cycle regulation and apoptosis.
    • It has been observed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins.
  • Case Studies :
    • A study published in Cancer Letters demonstrated that a related compound significantly reduced tumor size in xenograft models of human cancer, suggesting that (E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide might share similar efficacy .
    • Another investigation highlighted its potential to overcome resistance mechanisms in cancer cells, particularly those resistant to conventional chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the chemical structure can lead to enhanced biological activity.

Structural FeatureModification Impact
Benzylideneamino groupEnhances binding affinity to target proteins
Methoxypropyl substitutionImproves solubility and bioavailability
Carboxamide functional groupIncreases interaction with biological targets

Potential for Other Therapeutic Uses

Beyond oncology, (E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide may have applications in other therapeutic areas:

  • Neurological Disorders :
    • Preliminary studies suggest that similar compounds could modulate neurotransmitter systems, indicating potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
  • Antimicrobial Properties :
    • Some derivatives exhibit antimicrobial activity against various pathogens, suggesting a role in treating infectious diseases.

Comparación Con Compuestos Similares

Substituent Variations on the Benzylidene/Benzyl Group

The benzylideneamino moiety is a key site of structural diversification. Modifications here influence electronic, steric, and solubility properties:

Compound Name Substituent on Benzylidene/Benzyl Key Properties Molecular Weight Reference
(E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide Phenyl (C₆H₅) Baseline lipophilicity; moderate solubility in polar solvents 418.43 g/mol Target
2-amino-N-(3-methoxypropyl)-1-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino] analog 3,4,5-Trimethoxyphenyl Enhanced lipophilicity due to methoxy groups; potential for π-stacking 548.55 g/mol
(E)-2-amino-N-(3-methoxypropyl)-1-((3-nitrobenzylidene)amino) analog 3-Nitrophenyl Electron-withdrawing nitro group increases reactivity; may reduce stability 463.44 g/mol
2-amino-1-[(E)-(3-hydroxybenzylidene)amino]-N-(2-methoxyethyl) analog 3-Hydroxyphenyl Hydroxyl group improves hydrogen bonding; higher aqueous solubility 404.43 g/mol
2-amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl) analog 2-Methoxybenzyl (non-imine) Benzyl (CH₂–) linkage alters conjugation; ethoxy chain increases flexibility 433.50 g/mol

Key Observations :

  • Electron-Donating Groups (e.g., 3,4,5-trimethoxy in ): Increase lipophilicity and may enhance membrane permeability.
  • Hydroxyl Substitution (): Introduces hydrogen-bonding capability, improving solubility but possibly reducing metabolic stability.
  • Benzyl vs.

Alkoxy Chain Modifications on the Propyl Carboxamide

The N-(3-methoxypropyl) chain can be modified to tune solubility and steric bulk:

Compound Name Alkoxy Chain Impact on Properties Reference
(E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl) analog 3-methoxypropyl Balanced hydrophilicity; moderate steric hindrance Target
2-amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl) analog 3-ethoxypropyl Ethoxy group increases hydrophobicity and chain flexibility
2-amino-1-[(E)-(3-hydroxybenzylidene)amino]-N-(2-methoxyethyl) analog 2-methoxyethyl Shorter chain reduces steric effects; enhances solubility

Key Observations :

  • Ethoxy vs. Methoxy : Ethoxy (in ) extends the alkyl chain, enhancing lipophilicity and possibly prolonging half-life.
  • Chain Length : Shorter chains (e.g., 2-methoxyethyl in ) reduce steric hindrance, favoring interactions in confined binding pockets.

Spectroscopic and Structural Comparisons

Evidence from NMR studies () highlights how substituents alter chemical environments:

  • Regions A (positions 39–44) and B (positions 29–36) in NMR spectra show divergent chemical shifts when comparing analogs with different substituents (Figure 6 in ).
  • Identical Shifts in Core Positions: Most protons in the pyrrolo[2,3-b]quinoxaline core remain unaffected, confirming structural integrity despite substituent changes.
  • Imine Configuration : The E-configuration in the target compound and analogs () maintains consistent conjugation, as evidenced by similar δ values for imine protons.

Q & A

Basic: What are the key synthetic routes for synthesizing (E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from pyrroloquinoxaline precursors. Key steps include:

  • Condensation : Reacting a benzaldehyde derivative (e.g., substituted benzaldehyde) with a pyrroloquinoxaline-3-carboxamide precursor under acidic or basic conditions to form the benzylideneamino group. For example, acetic acid or p-toluenesulfonic acid is used as a catalyst in ethanol or DMSO .
  • Amination : Introducing the amino group at the 2-position via nucleophilic substitution or reductive amination.
  • Purification : Techniques like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol or methanol) are critical for isolating the (E)-isomer .

Critical Note : The (E)-configuration is confirmed via NOESY NMR, as the stereochemistry significantly impacts biological activity .

Basic: How is the compound characterized structurally and thermally?

Methodological Answer:

  • Structural Elucidation :
    • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituents (e.g., benzylidene protons at δ 8.1–8.3 ppm, methoxypropyl groups at δ 3.2–3.5 ppm) .
    • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 457.18) .
  • Thermal Analysis :
    • Differential Scanning Calorimetry (DSC) : Determines melting points (e.g., 210–215°C) and stability under thermal stress .

Advanced: How can researchers optimize synthesis yield and purity for large-scale production?

Methodological Answer:

  • Solvent Optimization : Replace ethanol with DMF or DMSO to enhance solubility of intermediates, reducing side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve condensation efficiency .
  • Continuous Flow Reactors : Implement microreactors for precise temperature control (60–80°C), reducing reaction time from 24h to 4h .
  • In-line Analytics : Use HPLC-MS to monitor reaction progress and isolate intermediates .

Data Contradiction Example : Ethanol-based recrystallization may yield 65% purity vs. 85% with gradient column chromatography .

Advanced: How to resolve contradictions in reported biological activity data (e.g., anticancer vs. enzyme inhibition)?

Methodological Answer:

  • Orthogonal Assays :
    • Kinase Inhibition Profiling : Use HTRF assays to quantify IC₅₀ against kinases (e.g., FGFR1, EGFR) .
    • Cell-Based Viability Assays : Compare cytotoxicity in cancer vs. normal cells (e.g., MTT assay in HeLa and HEK293 cells) .
  • Structural Analysis : Correlate substituent effects (e.g., methoxypropyl vs. ethoxy groups) with target selectivity using molecular docking (AutoDock Vina) .

Example : A 3-methoxypropyl group may enhance FGFR1 binding (IC₅₀ = 0.2 μM) but reduce EGFR affinity (IC₅₀ = 5 μM) .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Analog Synthesis : Modify substituents systematically (e.g., replace benzylidene with naphthylidene or vary methoxypropyl chain length) .
  • Biological Testing :
    • Enzyme Assays : Measure inhibition constants (Kᵢ) for target enzymes (e.g., topoisomerase II) .
    • Pharmacokinetic Profiling : Assess solubility (shake-flask method) and metabolic stability (human liver microsomes) .
  • Computational Modeling : Use QSAR models (e.g., CoMFA) to predict bioactivity based on electronic (HOMO/LUMO) and steric parameters .

Key Finding : Substituents at the 1-position (benzylidene) strongly influence DNA intercalation efficacy, while the 3-carboxamide group modulates solubility .

Analytical Challenges: How to address discrepancies in solubility and stability data?

Methodological Answer:

  • Solubility Profiling : Use nephelometry to quantify aqueous solubility (e.g., 12 μg/mL at pH 7.4) vs. DMSO (50 mg/mL) .
  • Stability Studies :
    • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions; analyze degradants via LC-MS .
    • Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess photodegradation .

Critical Insight : The compound is prone to hydrolysis at the carboxamide group under basic conditions, requiring pH-controlled formulations .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.